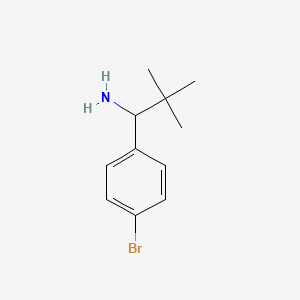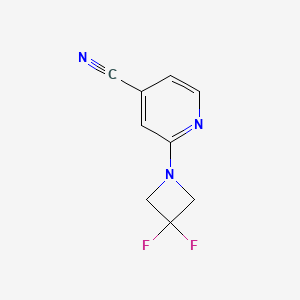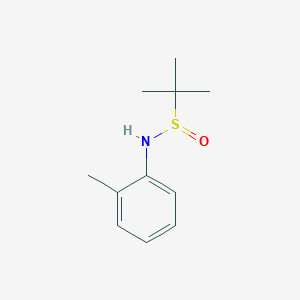![molecular formula C16H21NO4S B12089177 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester CAS No. 112252-01-4](/img/structure/B12089177.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbamic acid ester linked to a 4-methylphenylsulfonyl group and a 1-ethenylcyclohexyl moiety, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of a suitable amine with phosgene or a phosgene substitute to form the carbamic acid chloride intermediate.
Introduction of the 4-Methylphenylsulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the 1-Ethenylcyclohexyl Group: Finally, the esterification reaction with 1-ethenylcyclohexanol under acidic conditions completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-ethenylcyclohexyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbamic acid ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Various carbamate derivatives
Applications De Recherche Scientifique
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of this compound depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with protein targets, while the carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, ethyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, tert-butyl ester
Uniqueness
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is unique due to the presence of the 1-ethenylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
112252-01-4 |
|---|---|
Formule moléculaire |
C16H21NO4S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(1-ethenylcyclohexyl) N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H21NO4S/c1-3-16(11-5-4-6-12-16)21-15(18)17-22(19,20)14-9-7-13(2)8-10-14/h3,7-10H,1,4-6,11-12H2,2H3,(H,17,18) |
Clé InChI |
SSVGJTRITRVQOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2(CCCCC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)




![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)

